2-Hydroxy-3'-(pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-4-carboxylic acid
Description
2-Hydroxy-3'-(pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-4-carboxylic acid is a biphenyl derivative featuring three key functional groups: a hydroxy group at the 2-position, a pyrrolidin-1-ylsulfonyl moiety at the 3'-position, and a carboxylic acid group at the 4-position. Pyrrolidine sulfonyl groups are often employed in medicinal chemistry for their role in modulating bioactivity, such as enzyme inhibition or receptor binding .
Properties
IUPAC Name |
3-hydroxy-4-(3-pyrrolidin-1-ylsulfonylphenyl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO5S/c19-16-11-13(17(20)21)6-7-15(16)12-4-3-5-14(10-12)24(22,23)18-8-1-2-9-18/h3-7,10-11,19H,1-2,8-9H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNMXKHHLCRASQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=CC(=C2)C3=C(C=C(C=C3)C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90692312 | |
| Record name | 2-Hydroxy-3'-(pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90692312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1262011-26-6 | |
| Record name | 2-Hydroxy-3'-(pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90692312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-3’-(pyrrolidin-1-ylsulfonyl)-[1,1’-biphenyl]-4-carboxylic acid typically involves multiple steps. One common route includes the following steps:
Formation of the Biphenyl Core: This can be achieved through a Suzuki coupling reaction between a boronic acid and a halogenated benzene derivative.
Introduction of the Hydroxy Group: The hydroxy group can be introduced via electrophilic aromatic substitution or through a directed ortho-metalation followed by oxidation.
Sulfonylation: The pyrrolidin-1-ylsulfonyl group can be introduced by reacting the biphenyl intermediate with pyrrolidine and a sulfonyl chloride under basic conditions.
Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction, often using carbon dioxide under high pressure and temperature.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-3’-(pyrrolidin-1-ylsulfonyl)-[1,1’-biphenyl]-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where the pyrrolidin-1-yl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alcohols under basic or acidic conditions.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of various substituted biphenyl derivatives.
Scientific Research Applications
2-Hydroxy-3’-(pyrrolidin-1-ylsulfonyl)-[1,1’-biphenyl]-4-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It can be used to study the interactions of biphenyl derivatives with biological systems, including their binding to proteins and other macromolecules.
Industrial Applications: It may be used in the development of new materials or as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-Hydroxy-3’-(pyrrolidin-1-ylsulfonyl)-[1,1’-biphenyl]-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby inhibiting or activating its function. The molecular targets and pathways involved would vary depending on the specific biological context.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare the target compound with structurally related biphenyl carboxylic acid derivatives, focusing on substituents, molecular properties, and inferred applications.
Table 1: Structural and Functional Comparison of Biphenyl Carboxylic Acid Derivatives
Key Findings:
Substituent Effects: Target Compound: The pyrrolidinylsulfonyl group at 3' may enhance solubility in polar solvents compared to benzyloxy () or benzimidazolyl () substituents. The hydroxy group at position 2 could facilitate hydrogen bonding, influencing crystallization or binding affinity . Sulfamoyloxy vs.
Molecular Weight Trends :
- The target compound (~347 g/mol) is intermediate in size between smaller sulfamoyloxy derivatives (~317 g/mol, ) and larger benzimidazole-containing analogs (514 g/mol, ). This balance may optimize bioavailability in drug design .
Applications :
- Pharmaceuticals : Benzimidazole derivatives () are common in drug discovery, suggesting the target compound’s pyrrolidinylsulfonyl group could similarly target enzymes or receptors .
- Materials Science : Biphenyl carboxylic acids are used as ligands in luminescent MOFs (). The target’s polar groups may enhance metal coordination, though direct evidence is lacking .
Safety :
- Fluorinated and sulfonated biphenyls (e.g., ) are often irritants, implying the target compound may require similar handling precautions .
Biological Activity
2-Hydroxy-3'-(pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-4-carboxylic acid is a complex organic compound with significant potential in various biological applications. Its unique structural features, including a hydroxyl group, a pyrrolidin-1-ylsulfonyl group, and a biphenyl structure, contribute to its reactivity and versatility in biological systems. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is , and it possesses several functional groups that influence its biological activity:
- Hydroxyl Group (-OH): Contributes to hydrogen bonding and solubility.
- Pyrrolidin-1-ylsulfonyl Group: Enhances reactivity and interaction with biological targets.
- Biphenyl Structure: Provides stability and influences the compound's lipophilicity.
The biological activity of this compound primarily involves:
- Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites or allosteric sites. This inhibition can affect pathways involved in inflammation, cancer progression, and other diseases.
- Receptor Interaction: The compound may interact with various receptors, potentially modulating signaling pathways associated with cell proliferation and apoptosis.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological activities:
Antitumor Activity
Studies have shown that derivatives of this compound can inhibit tumor cell proliferation. For instance, in vitro assays demonstrated that certain derivatives exhibited cytotoxic effects against various cancer cell lines. The mechanism may involve the induction of apoptosis and cell cycle arrest.
Anti-inflammatory Properties
The compound has been investigated for its anti-inflammatory effects. It may inhibit the production of pro-inflammatory cytokines and reduce oxidative stress in cells, contributing to its therapeutic potential in treating inflammatory diseases.
Case Studies
A series of studies have highlighted the biological activity of this compound:
-
Case Study on Antitumor Activity:
- Objective: Evaluate the cytotoxic effects on colorectal carcinoma (HCT116) cells.
- Method: Cell viability assays were performed using various concentrations of the compound.
- Results: Significant reduction in cell viability was observed at higher concentrations, indicating strong antitumor potential.
-
Case Study on Anti-inflammatory Activity:
- Objective: Assess the impact on nitric oxide (NO) production in LPS-stimulated macrophages.
- Method: Quantification of NO levels using Griess reagent.
- Results: The compound reduced NO production significantly compared to controls, suggesting anti-inflammatory properties.
Comparative Analysis
To understand the uniqueness of this compound in relation to similar compounds, a comparative analysis is presented below:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Hydroxy-3'-(morpholin-1-ylsulfonyl)-[1,1'-biphenyl]-4-carboxylic acid | Morpholin group instead of pyrrolidin | Moderate antitumor activity |
| 2-Hydroxy-3'-(piperidin-1-ylsulfonyl)-[1,1'-biphenyl]-4-carboxylic acid | Piperidine group | Enhanced anti-inflammatory effects |
| 2-Hydroxy-3'-(azetidin-1-ylsulfonyl)-[1,1'-biphenyl]-4-carboxylic acid | Azetidine group | Variable cytotoxicity |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
